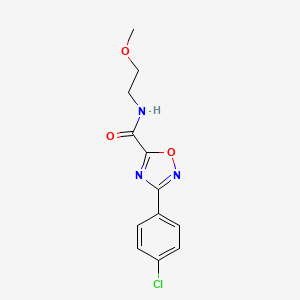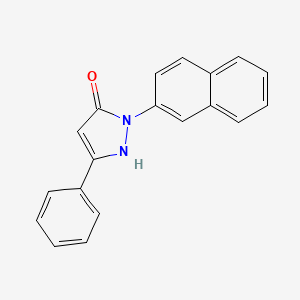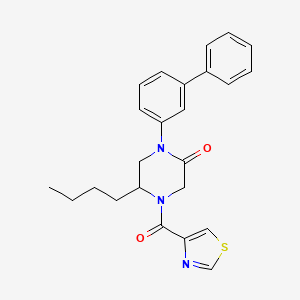![molecular formula C21H25ClN2O3 B5587813 1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)
1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research for various purposes. TFMPP is a psychoactive drug that acts as a serotonin receptor agonist and is known to produce hallucinogenic effects.
Mecanismo De Acción
TFMPP acts as a selective agonist for the 5-HT1B and 5-HT2C serotonin receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation of the serotonin receptors is responsible for the psychoactive effects of TFMPP, including hallucinations, altered perception, and changes in mood and behavior.
Biochemical and Physiological Effects:
TFMPP has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. TFMPP has also been shown to increase food intake and body weight in animal studies, suggesting a potential role in the regulation of appetite and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has several advantages as a research tool, including its ability to selectively activate serotonin receptors and produce psychoactive effects. However, it also has several limitations, including its potential toxicity and the need for careful handling and safety precautions during its synthesis and use. Additionally, the psychoactive effects of TFMPP may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research related to TFMPP. One area of interest is the potential therapeutic applications of TFMPP, particularly in the treatment of mood disorders and obesity. Another area of interest is the development of new compounds that can selectively target serotonin receptors and produce specific effects. Additionally, further research is needed to understand the biochemical and physiological effects of TFMPP and its potential toxicity in humans.
Métodos De Síntesis
The synthesis of TFMPP involves the reaction of 4-chlorophenol with 2-bromo-1-butene in the presence of a base to form 2-(4-chlorophenoxy)butene. This intermediate is then reacted with 4-methoxyphenylpiperazine in the presence of a catalyst to form TFMPP. The synthesis of TFMPP is a multistep process that requires careful handling of the reagents and the use of appropriate safety measures.
Aplicaciones Científicas De Investigación
TFMPP has been used in scientific research for various purposes, including studying the effects of serotonin on the brain and the role of serotonin receptors in various physiological processes. TFMPP is known to act as a serotonin receptor agonist and has been used to study the effects of serotonin on mood, behavior, and cognition. TFMPP has also been used to study the role of serotonin receptors in the regulation of appetite and body weight.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-3-20(27-19-8-4-16(22)5-9-19)21(25)24-14-12-23(13-15-24)17-6-10-18(26-2)11-7-17/h4-11,20H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMWBNOTQXMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5587737.png)
![1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5587745.png)

![{3-propyl-1-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587756.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5587770.png)

![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)

![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)

![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)
![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)